molecular formula C21H30N4O9S2 B568807 2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate CAS No. 571176-82-4

2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B568807
CAS No.: 571176-82-4
M. Wt: 546.61
InChI Key: LEARFGJHVKGCLB-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C21H30N4O9S2 and its molecular weight is 546.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Opening in Carbapenem-derived Esters

Research by Valiullina et al. (2020) explores the reaction of ethylamine and ethanolamine with a related compound, leading to the opening of the β-lactam ring. This process results in the formation of enantiomerically pure pyrrolidine derivatives, showcasing the compound's potential in creating specific stereochemical configurations in organic synthesis (Valiullina et al., 2020).

Chiral Photochromic Copolymers

Zielińska et al. (2009) investigated the synthesis of copolymers using a chiral compound similar to the one . These copolymers, incorporating azobenzene methacrylic co-monomers, demonstrated reversible photochromic properties, indicating potential applications in materials science and photonics (Zielińska et al., 2009).

Michael Reactions in Synthesis of Pyrrolidine Derivatives

Research by Revial et al. (2000) on Michael reactions using chiral secondary enaminoesters with nitroethylenes, including compounds structurally similar to our compound of interest, resulted in the synthesis of pyrrolidines with significant diastereoselectivity. This highlights its utility in synthesizing stereochemically complex organic compounds (Revial et al., 2000).

Carboxyl-group Protection in Peptide Synthesis

Amaral (1969) explored the use of a similar compound for carboxyl-group protection in peptide synthesis, demonstrating its selective removal and potential applications in the synthesis of peptides (Amaral, 1969).

Reduction in Baylis-Hillman Adducts

Singh et al. (2006) studied the reduction of the nitro group in compounds akin to our compound of interest. Their research revealed the formation of substituted pyrrolidinones and indoles, demonstrating the compound's versatility in organic synthesis (Singh et al., 2006).

Properties

IUPAC Name

2-(4-nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O9S2/c1-14(26)35-18-11-17(12-24(36(22,31)32)20(28)34-21(2,3)4)23(13-18)19(27)33-10-9-15-5-7-16(8-6-15)25(29)30/h5-8,17-18H,9-13H2,1-4H3,(H2,22,31,32)/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEARFGJHVKGCLB-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC(N(C1)C(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1C[C@H](N(C1)C(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.